8-Hydroxy-7-methoxyflavone

Description

Overview of Flavonoid Structural Classes and Biosynthesis

Flavonoids share a common fifteen-carbon (C6-C3-C6) skeleton, which consists of two phenyl rings (A and B) linked by a three-carbon heterocyclic ring (C). iiarjournals.org Variations in the structure of the heterocyclic C ring, including its degree of oxidation and the position of the B ring attachment, give rise to several distinct classes of flavonoids. The major structural classes include:

Flavones: Characterized by a double bond between the C2 and C3 positions of the C ring and a ketone group at C4. nih.gov

Flavonols: Similar to flavones but with an additional hydroxyl group at the C3 position.

Flavanones: The C ring is saturated at the C2-C3 bond. iiarjournals.org

Flavanols (or Catechins): The C ring is saturated, and the C4-ketone is reduced to a hydroxyl group.

Isoflavones: The B ring is attached to the C3 position of the C ring instead of the C2 position. nih.gov

Anthocyanidins: The C ring is an oxonium ion, contributing to the vibrant colors of many flowers and fruits. sigmaaldrich.com

The biosynthesis of flavonoids is a well-studied pathway in plants, originating from the general phenylpropanoid pathway. researchgate.net The process begins with the amino acid phenylalanine, which is converted to cinnamic acid and then to p-coumaroyl-CoA. sigmaaldrich.com This molecule, along with three molecules of malonyl-CoA from the acetate (B1210297) pathway, serves as the precursor for the synthesis of the basic flavonoid skeleton by the enzyme chalcone (B49325) synthase. sigmaaldrich.comiiarjournals.org From this central chalcone intermediate, a series of enzymatic reactions, including isomerization, oxidation, and hydroxylation, lead to the formation of the various flavonoid classes. researchgate.net

Contextualization of 8-Hydroxy-7-methoxyflavone within Bioactive Flavonoids

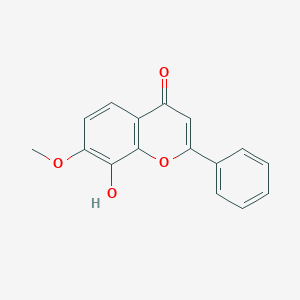

This compound is a specific flavone (B191248), a subclass of flavonoids, characterized by a hydroxyl group at the C8 position and a methoxy (B1213986) group at the C7 position of the A ring. nih.gov As a naturally occurring compound, it has been isolated from various plant sources. biosynth.com It is also recognized as a metabolite of another bioactive flavonoid, 7,8-dihydroxyflavone (B1666355) (7,8-DHF), in animal models. researchgate.netsigmaaldrich.com

The bioactivity of flavonoids is profoundly influenced by the number and arrangement of hydroxyl, methoxy, and other functional groups on their basic skeleton. biomolther.org In the case of this compound, its specific substitution pattern confers particular biological properties that are a subject of ongoing research.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C16H12O4 | nih.gov |

| Molecular Weight | 268.26 g/mol | nih.gov |

| IUPAC Name | 8-hydroxy-7-methoxy-2-phenylchromen-4-one | nih.gov |

| CAS Number | 40316-76-5 | nih.gov |

| Melting Point | 227.00 °C | biosynth.com |

| Boiling Point | 464.60 °C | biosynth.com |

Detailed Research Findings

Research into the biological activities of this compound has unveiled its potential in several areas, particularly in neurobiology. It is a known agonist of the Tropomyosin receptor kinase B (TrkB), a receptor for the brain-derived neurotrophic factor (BDNF). biosynth.com This interaction is significant because the BDNF/TrkB signaling pathway is crucial for neuronal survival, growth, and synaptic plasticity. biosynth.com Consequently, this compound is being investigated for its potential therapeutic applications in neurological conditions, including neurodegenerative diseases and cognitive disorders. biosynth.com

Studies have shown that 7,8-dihydroxyflavone, a potent TrkB agonist, is metabolized in the body to form this compound and its isomer, 7-hydroxy-8-methoxyflavone. researchgate.netnih.gov While 7,8-dihydroxyflavone itself shows robust neuroprotective effects, its metabolites are also being studied for their own biological activities. researchgate.netnih.gov Some research suggests that the O-methylated metabolites of 7,8-DHF can also activate the TrkB receptor. nih.gov

Beyond its neuroprotective potential, the broader class of hydroxylated and methoxylated flavones, to which this compound belongs, has been investigated for other biological effects. For instance, the position of hydroxyl and methoxy groups on the flavone nucleus is known to influence their anti-inflammatory and anticancer activities. iiarjournals.orgmdpi.com While specific in-depth studies on the anti-inflammatory and anticancer properties of this compound are less common compared to its neuroprotective aspects, the general structure-activity relationships of flavones suggest it may possess such activities. iiarjournals.orgmdpi.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

8-hydroxy-7-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-13-8-7-11-12(17)9-14(20-16(11)15(13)18)10-5-3-2-4-6-10/h2-9,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFKWMXGTOJNRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350269 | |

| Record name | 8-hydroxy-7-methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40316-76-5 | |

| Record name | 8-hydroxy-7-methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Natural Occurrence of 8 Hydroxy 7 Methoxyflavone

Identification of Botanical and Biological Sources

8-Hydroxy-7-methoxyflavone is a flavonoid compound that has been identified in the plant kingdom. Flavonoids constitute a large class of polyphenolic secondary metabolites found in plants, playing roles in pigmentation, UV protection, and defense mechanisms. The natural occurrence of this compound, while not as extensively documented as some other common flavonoids, has been reported in specific botanical sources.

Research has identified its presence in the leaves and flowers of Millingtonia hortensis, commonly known as the Tree Jasmine or Indian Cork Tree. This plant is a member of the Bignoniaceae family. While this compound is available as a synthesized chemical for research, its isolation from natural sources like Millingtonia hortensis confirms its status as a phytonutrient. General databases also note that it is a naturally occurring compound isolated from various, though often unspecified, plant sources. biosynth.com

Extraction and Purification Methodologies in Natural Product Chemistry

The isolation of this compound from plant matrices employs standard and advanced techniques used in natural product chemistry to separate flavonoids from other plant constituents. The choice of method depends on the polarity of the target compound and the composition of the plant material.

Extraction: The initial step involves extracting the compound from the dried and powdered plant material. Solvents are chosen based on the polarity of methoxyflavones.

Solvent Extraction: Maceration or Soxhlet extraction using organic solvents is a common approach. For flavonoids of intermediate polarity, such as methoxyflavones, solvents like methanol (B129727), ethanol (B145695), acetone, or mixtures of these with water are effective. mdpi.com Acetone is often considered a highly selective solvent for flavonoids. mdpi.com For less polar flavonoids, chloroform (B151607) and diethyl ether may be used. mdpi.com

Ultrasound-Assisted Extraction (UAE): This modern technique uses the energy of ultrasonic waves to enhance the breakdown of cell walls and improve the diffusion of compounds from the plant material into the solvent. nih.gov It offers advantages such as reduced extraction time and lower solvent consumption. nih.gov Optimization of UAE for methoxyflavones from other plants has involved variables like ethanol concentration, extraction time, and the solvent-to-solid ratio.

Purification: After an initial crude extract is obtained and concentrated, it undergoes several purification steps to isolate the target compound.

Liquid-Liquid Partitioning: The crude extract is often partitioned between immiscible solvents (e.g., n-hexane, ethyl acetate (B1210297), and water) to separate compounds based on their differential solubility and polarity. Flavonoids typically concentrate in the ethyl acetate or methanolic fractions.

Column Chromatography: This is the most crucial step for purification. Silica gel is commonly used as the stationary phase, with a mobile phase consisting of a gradient of non-polar to polar solvents, such as hexane-ethyl acetate or dichloromethane-methanol. unimi.it

Size-Exclusion Chromatography: Sephadex LH-20 is frequently employed as a final purification step, particularly for separating flavonoids from each other. unimi.it It separates molecules based on their size, and elution is typically performed with solvents like methanol. unimi.it

High-Performance Liquid Chromatography (HPLC): Preparative HPLC, often using a C18 reverse-phase column, is used for the final isolation of highly pure compounds. The mobile phase typically consists of a gradient of water (often acidified with formic or acetic acid) and methanol or acetonitrile. mdpi.com

Interactive Table: Comparison of Extraction & Purification Techniques for Flavonoids

| Technique | Principle | Common Solvents/Phases | Advantages |

| Maceration/Soxhlet | Solid-liquid extraction based on solvent percolation. | Methanol, Ethanol, Acetone, Ethyl Acetate mdpi.com | Simple, widely used for initial extraction. |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. nih.gov | Ethanol-water mixtures | Faster, higher efficiency, less solvent consumption. nih.gov |

| Silica Gel Column Chromatography | Adsorption chromatography based on polarity. | Stationary: Silica Gel. Mobile: Hexane-Ethyl Acetate, Dichloromethane-Methanol gradients. unimi.it | Effective for separating compounds with different polarities. |

| Sephadex LH-20 Chromatography | Size-exclusion and partition chromatography. | Methanol, Ethanol, Methanol-water mixtures. unimi.it | Excellent for final purification of flavonoids. unimi.it |

| Reverse-Phase HPLC | Partition chromatography with a non-polar stationary phase. | Stationary: C18. Mobile: Acetonitrile/Methanol and acidified water gradients. mdpi.com | High resolution for isolating pure compounds. |

Bioconversion and Derivation from Precursor Compounds

This compound can be derived from precursor compounds through both biological transformations (bioconversion) and chemical synthesis.

Bioconversion: Bioconversion utilizes microorganisms or their enzymes to carry out specific chemical reactions on a substrate. While direct bioconversion to this compound is not extensively detailed, studies on similar flavonoids demonstrate the relevant enzymatic processes. Fungi, particularly from the genera Aspergillus, Penicillium, and Beauveria, are known to perform hydroxylation and O-demethylation reactions on the flavonoid skeleton.

Hydroxylation: Fungal enzymes can introduce a hydroxyl (-OH) group at specific positions on the flavonoid rings. For example, the biotransformation of 7-methoxyflavanone (B1630992) by Aspergillus ochraceus yields 4'-hydroxy-7-methoxyflavone, demonstrating the capability of these microorganisms to hydroxylate the B-ring. A similar enzymatic hydroxylation at the C-8 position of a precursor like 7-methoxyflavone (B191842) could theoretically produce this compound.

O-Demethylation: Conversely, enzymes can remove a methyl group from a methoxy (B1213986) substituent to create a hydroxyl group. This process could convert a precursor like 7,8-dimethoxyflavone (B191122) into the target compound.

Derivation from Chemical Precursors: Chemical synthesis provides a clear route to this compound from simpler precursor molecules. The fundamental structure of a flavone (B191248) is built from an o-hydroxyacetophenone derivative (which forms the A and C rings) and a benzaldehyde (B42025) derivative (which forms the B ring). For this compound, specific precursors have been identified in established synthesis routes.

Interactive Table: Precursor Compounds for Synthesis

| Precursor Compound | Role in Synthesis | Reference |

| 3-Methoxycatechol | Forms part of the A-ring of the flavone structure. | |

| Cinnamoyl chloride | Provides the B-ring and the three-carbon bridge of the flavone core. | |

| o-Hydroxyacetophenone | A general class of precursor for the A-ring in flavonoid synthesis. | |

| Benzaldehyde | A general class of precursor for the B-ring in flavonoid synthesis. |

The synthesis generally proceeds through a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, which then undergoes oxidative cyclization to yield the final flavone structure.

Synthetic Approaches and Chemical Modification of 8 Hydroxy 7 Methoxyflavone

Total Synthesis Strategies for the Flavone (B191248) Scaffold

The construction of the 7,8-dioxygenated flavone scaffold, the core of 8-hydroxy-7-methoxyflavone, can be accomplished through several established synthetic routes. These strategies often begin with appropriately substituted acetophenone (B1666503) and benzaldehyde (B42025) precursors.

One of the most common approaches involves the Claisen-Schmidt condensation of an o-hydroxyacetophenone with a benzaldehyde to form a chalcone (B49325) intermediate. mdpi.comaip.org This α,β-unsaturated ketone is then subjected to oxidative cyclization to yield the flavone ring system. A key method for this cyclization is the Algar-Flynn-Oyamada (AFO) reaction, which typically uses hydrogen peroxide in an alkaline medium. Another variation involves using iodine in dimethyl sulfoxide (B87167) (DMSO) as the oxidant for the cyclization step. mdpi.comrsc.org

The Allan-Robinson reaction provides an alternative route, involving the condensation of an o-hydroxyacetophenone with an aromatic anhydride. A modification of this method, proposed by Wheeler, involves converting the 2-hydroxyacetophenone (B1195853) to a 2-benzoyloxyacetophenone, which then undergoes cyclization. mdpi.com

Syntheses targeting 7,8-substituted flavones often start with highly oxygenated benzene (B151609) derivatives. For example, a validated two-step synthesis can begin with phloroacetophenone, which undergoes selective methylation followed by cyclization. Another approach utilizes 2′-hydroxy-3′,4′,5′,6′-tetramethoxyacetophenone as a key intermediate for building polymethoxyflavones, which can then be selectively demethylated. rsc.org The choice of starting materials and synthetic route is crucial for achieving the desired substitution pattern on the flavone's A and B rings. mdpi.com

| Synthetic Strategy | Key Precursors | Key Reactions | Reference |

|---|---|---|---|

| Chalcone Cyclization (General) | o-Hydroxyacetophenone, Benzaldehyde | Claisen-Schmidt condensation followed by oxidative cyclization. | mdpi.comaip.org |

| Algar-Flynn-Oyamada (AFO) Reaction | Chalcone intermediate | Cyclization using H₂O₂ and NaOH. | |

| Iodine-Mediated Cyclization | Chalcone intermediate | Cyclization using I₂ in DMSO. | rsc.org |

| Allan-Robinson Synthesis | o-Hydroxyacetophenone, Aromatic anhydride | Condensation and cyclization. | mdpi.com |

Regioselective Derivatization and Analog Generation

Once the flavone scaffold is synthesized, regioselective derivatization allows for the generation of specific analogs. These modifications target particular functional groups, leveraging differences in their reactivity to achieve site-selectivity.

O-alkylation and O-acylation of hydroxyl groups are common derivatization techniques. mdpi.com For flavonoids with multiple hydroxyl groups, selective protection and deprotection strategies are often necessary. In the case of polymethoxyflavones, selective O-methylation can be achieved using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a weak base such as potassium carbonate. The steric and electronic environment of each hydroxyl group influences its reactivity, with the 5- and 7-hydroxyls often being more reactive due to lower steric hindrance.

Halogenation is another important modification. Regioselective iodination of 5,7-dioxygenated flavones can be achieved using various reagents. For instance, using benzyltrimethylammonium (B79724) dichloroiodate in a specific solvent system allows for the selective iodination at the C-6 position, provided that the 5-hydroxyl group is free and the C-7 position has an alkoxy group. researchgate.net If both the 5- and 7-hydroxyl groups are present, di-iodination at the C-6 and C-8 positions typically occurs. researchgate.net These iodo-flavonoids serve as valuable intermediates for further functionalization through cross-coupling reactions.

The generation of analogs can also be accomplished by starting with a more complex, naturally occurring polymethoxyflavone and performing selective demethylation followed by re-functionalization. For example, treatment of certain polymethoxyflavones with hydrogen bromide in acetic acid can selectively remove methyl groups at the C-5 and C-7 positions, opening them up for subsequent etherification or other modifications.

| Reaction Type | Reagent/Conditions | Selectivity/Outcome | Reference |

|---|---|---|---|

| O-Methylation | Dimethyl sulfate or Methyl iodide, K₂CO₃ in DMF | Selective methylation of hydroxyl groups, often favoring less sterically hindered positions like C-5 and C-7. | |

| C-6 Iodination | Benzyltrimethylammonium dichloroiodate, CH₂Cl₂-MeOH-CaCO₃ | Requires a free 5-OH and a 7-alkoxy group for regioselectivity at C-6. | researchgate.net |

| Demethylation-Etherification | 1) HBr in Acetic Acid; 2) Alkylation reagent | Selective demethylation at C-5 and C-7, allowing for subsequent functionalization at these positions. |

Mechanistic Studies of Demethylation Reactions and Selectivity

The selective demethylation of polymethoxyflavones is a synthetically challenging yet crucial process for accessing specific hydroxylated analogs. mdpi.com The selectivity of these reactions is governed by a combination of electronic and steric factors, as well as the choice of the demethylating agent.

Lewis acids such as boron trichloride (B1173362) (BCl₃) and aluminum chloride (AlCl₃), and Brønsted acids like hydrobromic acid (HBr), are commonly employed. rsc.orgmdpi.comoup.com The mechanism often involves the coordination of the Lewis acid to a methoxy (B1213986) oxygen atom, followed by nucleophilic cleavage of the methyl-oxygen bond.

The position of the methoxy group on the flavone ring profoundly influences its lability. The C-5 methoxy group is frequently the most susceptible to cleavage. This is attributed to the chelating effect of the adjacent C-4 carbonyl group, which can coordinate with the Lewis acid, directing the reagent to the C-5 position. mdpi.comacgpubs.org Following the removal of the C-5 methyl group, the newly formed C-5 hydroxyl can participate in an intramolecular hydrogen bond with the C-4 carbonyl, which alters the electronic properties of the ring and can influence subsequent demethylation steps. mdpi.commdpi.com

In contrast, the C-7 methoxy group is generally more resistant to cleavage compared to those at C-5 and C-6. mdpi.com This difference in reactivity allows for some degree of selectivity. For example, treating a 5,6,7-trimethoxyflavone (B192605) with a mild Lewis acid can preferentially remove the C-5 and C-6 methoxy groups while leaving the C-7 methoxy intact.

Unusual demethylation methods have also been reported. An interesting case is the selective 5-O-demethylation of flavones using semicarbazide (B1199961) in glacial acetic acid. acgpubs.org The proposed mechanism suggests that the double bond in the pyrone ring enhances the polarizability of the carbonyl function, making it susceptible to reaction and leading to selective demethylation at the C-5 position. acgpubs.org Understanding these mechanistic nuances is essential for the rational design of synthetic strategies that require selective deprotection of polymethoxyflavones.

| Demethylating Agent | Typical Conditions | Observed Selectivity/Mechanism | Reference |

|---|---|---|---|

| Boron Trichloride (BCl₃) | Inert solvent (e.g., CH₂Cl₂) | Effective for regioselective demethylation, often used for cleaving sterically accessible methoxy groups. | rsc.orgacs.org |

| Aluminum Chloride (AlCl₃) | Inert solvent (e.g., acetonitrile) | Commonly used Lewis acid for demethylation; selectivity depends on substituents. | oup.com |

| Semicarbazide/Acetic Acid | Reflux in glacial acetic acid | Unusual and highly selective for 5-O-demethylation, proposed to involve activation by the pyrone ring system. | acgpubs.org |

| Hydrobromic Acid (HBr) | In acetic acid | Can selectively demethylate at positions 5 and 7. |

Table of Mentioned Chemical Compounds

| Compound Name | Synonym/Class |

|---|---|

| This compound | - |

| o-Hydroxyacetophenone | 2-Hydroxyacetophenone |

| Benzaldehyde | - |

| Chalcone | α,β-Unsaturated ketone |

| Hydrogen peroxide | H₂O₂ |

| Iodine | I₂ |

| Dimethyl sulfoxide | DMSO |

| 2-Benzoyloxyacetophenone | - |

| Phloroacetophenone | 2',4',6'-Trihydroxyacetophenone |

| 2′-Hydroxy-3′,4′,5′,6′-tetramethoxyacetophenone | - |

| Dimethyl sulfate | - |

| Methyl iodide | Iodomethane |

| Potassium carbonate | K₂CO₃ |

| Benzyltrimethylammonium dichloroiodate | - |

| Hydrogen bromide | HBr |

| Acetic acid | - |

| Boron trichloride | BCl₃ |

| Aluminum chloride | AlCl₃ |

| Semicarbazide | - |

| 5,6,7-Trimethoxyflavone | - |

Biological Activities and Molecular Mechanisms of 8 Hydroxy 7 Methoxyflavone

Neurobiological Modulatory Effects

8-Hydroxy-7-methoxyflavone, a naturally occurring flavonoid, has garnered attention for its potential neurobiological effects. As a metabolite of the well-studied TrkB agonist 7,8-dihydroxyflavone (B1666355) (7,8-DHF), it is implicated in similar neural pathways. Research suggests its involvement in crucial neuronal processes, including survival, growth, and plasticity, hinting at its therapeutic potential for neurological and neurodegenerative conditions.

TrkB Receptor Agonism and Downstream Signaling Pathways

The primary mechanism attributed to the neurobiological effects of related flavones, and by extension this compound, is the activation of the Tropomyosin receptor kinase B (TrkB), the main receptor for Brain-Derived Neurotrophic Factor (BDNF). While direct studies on this compound's binding affinity are limited, its precursor, 7,8-DHF, is a known TrkB agonist. However, some research indicates that this compound itself barely activates the TrkB receptor compared to a vehicle control.

Activation of TrkB by agonists typically initiates its dimerization and autophosphorylation, which in turn triggers downstream signaling cascades crucial for neuronal function. The two major pathways involved are the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. The PI3K/Akt pathway is primarily associated with cell survival and growth, while the MAPK/ERK pathway is linked to neuronal differentiation and plasticity. Some studies on related compounds suggest that the activation of these pathways can lead to the phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor in neurogenesis and synaptic plasticity.

It's noteworthy that O-methylated metabolites of 7,8-DHF, including this compound, are believed to be at least partially responsible for the pharmacological effects observed after 7,8-DHF administration, as they can activate the TrkB receptor.

Neurotrophic Signaling and Neuronal Growth Regulation

The activation of TrkB and its downstream pathways by flavones like this compound's precursors has significant implications for neurotrophic signaling and the regulation of neuronal growth. Neurotrophic factors are essential for the development, maintenance, and survival of neurons. By mimicking the action of BDNF, these compounds can promote neuronal survival and growth.

Studies on related compounds have shown that activation of the TrkB signaling pathway can lead to neurite outgrowth, a fundamental process in neuronal development and regeneration where neurons form axons and dendrites. This process is critical for establishing functional synaptic connections. The PI3K/Akt pathway, in particular, has been identified as a key mediator of the survival and growth-promoting effects of these flavones in motor neurons.

Synaptic Plasticity Enhancement

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. The BDNF/TrkB signaling pathway plays a crucial role in this process. While direct evidence for this compound is sparse, its precursor, 7,8-DHF, has been shown to enhance synaptic plasticity.

The activation of TrkB receptors can lead to long-term potentiation (LTP), a persistent strengthening of synapses that is a cellular model for memory formation. This process often involves the activation of NMDA receptors and a subsequent influx of calcium, which triggers a cascade of events leading to the insertion of AMPA receptors into the postsynaptic membrane, thereby enhancing synaptic transmission.

Modulation of Neuron Differentiation

Neuronal differentiation is the process by which neural stem or progenitor cells develop into mature, functional neurons. This intricate process is regulated by a combination of extrinsic signaling factors and intrinsic cellular programs. Natural compounds that can induce neuronal differentiation hold promise for regenerative medicine and the treatment of neurological disorders.

Flavonoids, as a class of compounds, have been shown to promote neuronal differentiation. The activation of the TrkB signaling pathway is a key mechanism through which some flavones exert this effect. For instance, the activation of the MAPK/ERK pathway is associated with neuritogenesis, a critical step in neuronal differentiation. Furthermore, the transcription factor CREB, which can be activated downstream of TrkB signaling, is also implicated in the

Antineoplastic Investigations

The flavone (B191248) this compound has been a subject of interest in oncological research for its potential antineoplastic properties. ontosight.ai Investigations have explored its effects on various cancer cell lines, delving into the molecular pathways it influences to inhibit cancer cell growth and induce cell death.

Research has demonstrated that methoxyflavones, a class of compounds including this compound, exhibit cytotoxic and antiproliferative activities against various human cancer cell lines. mdpi.comacs.org The presence and position of hydroxyl and methoxy (B1213986) groups on the flavone structure are crucial for these biological activities. mdpi.com For instance, the hydroxyl group at the C-5 position is considered important for the antiproliferative and apoptosis-inducing activity of some polymethoxylated flavones. nih.govacs.org This may be due to its role in enhancing the compound's uptake into the cytosol by promoting binding to the cellular plasma membrane. plos.org

The antiproliferative effects of methoxylated flavones have been observed to be more potent than their unmethylated counterparts in some cancer cell lines. nih.gov For example, 5,7,4′-trimethoxyflavone was found to be significantly more potent than apigenin (B1666066) (5,7,4′-trihydroxyflavone) in inhibiting the proliferation of SCC-9 human oral squamous carcinoma cells. nih.gov The antiproliferative activity of these compounds is often associated with their ability to induce apoptosis and modulate cell cycle progression. mdpi.comiiarjournals.org

Table 1: Antiproliferative Effects of Methoxyflavone Analogs on Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 Value | Treatment Duration |

|---|---|---|---|

| Sideritoflavone (5,3′,4′-trihydroxy-6,7,8-TMF) | MCF-7 (Breast) | 4.9 μM | 72 h |

| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MCF-7 (Breast) | 3.71 μM | 72 h |

| Xanthomicrol (5,4′-dihydroxy-6,7,8-TMF) | HCT116 (Colon) | ~15-21 μM | 24 h |

| Sudachitin (5,7,4′-trihydroxy-6,8,3′-TMF) | HCT116 (Colon) | 56.23 µM | 48 h |

| Sudachitin (5,7,4′-trihydroxy-6,8,3′-TMF) | HT-29 (Colon) | 37.07 µM | 48 h |

| Calycopterin | LNCaP (Prostate) | 116.5 µM | 48 h |

| Calycopterin | DU145 (Prostate) | 235.0 µM | 48 h |

IC50 values represent the concentration of a compound that is required for 50% inhibition of cell growth. Data sourced from multiple in-vitro studies. mdpi.com

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. researchgate.net Flavonoids, including this compound, have been shown to induce apoptosis in cancer cells through various mechanisms. mdpi.com The intrinsic pathway of apoptosis, which is centered around the mitochondria, is a common target. researchgate.netnih.gov

A key mechanism by which some flavones induce apoptosis is through the generation of reactive oxygen species (ROS). nih.govacs.org ROS are highly reactive molecules that, at high levels, can cause significant damage to cellular components like DNA, proteins, and lipids, leading to cell death. actamicrobio.bgmedpharmres.com While typically viewed as harmful, the pro-oxidant activity of certain compounds can be harnessed for therapeutic effect in cancer cells, which often have a compromised antioxidant defense system. plos.org

For example, 5-hydroxy-7-methoxyflavone (HMF), a related compound, has been shown to act as a pro-oxidant in HCT-116 human colorectal carcinoma cells, leading to a dose-dependent increase in intracellular ROS levels. plos.orgnih.gov This increase in ROS contributes to oxidative stress, as evidenced by increased levels of malondialdehyde (MDA), a marker of lipid peroxidation. plos.orgnih.gov The generation of ROS appears to be a critical early event in the apoptotic cascade induced by these compounds. nih.govacs.org Antioxidants have been shown to suppress the apoptosis-inducing effects of some polymethoxylated flavones, highlighting the central role of ROS in their mechanism of action. nih.govacs.org

The generation of ROS can lead to the disruption of the mitochondrial membrane potential (MMP). plos.orgnih.gov The loss of MMP is a hallmark of the intrinsic apoptotic pathway. nih.gov Studies on related methoxyflavones have demonstrated that treatment of cancer cells with these compounds leads to a significant reduction in MMP. plos.orgnih.govpreprints.org

The perturbation of the mitochondrial membrane potential is often followed by the release of pro-apoptotic proteins from the mitochondria into the cytosol. researchgate.netnih.gov One of the most critical of these proteins is cytochrome c. researchgate.netbiomedpharmajournal.org The release of cytochrome c from the mitochondria is a point of no return in the apoptotic process. nih.gov In HCT-116 cells treated with 5-hydroxy-7-methoxyflavone, a dose-dependent increase in cytosolic cytochrome c and a corresponding decrease in mitochondrial cytochrome c have been observed. plos.orgnih.gov This release is a direct consequence of the mitochondrial dysfunction initiated by the compound.

Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which in turn activates a cascade of enzymes called caspases. mdpi.com Caspases are the executioners of apoptosis, responsible for cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cells. mdpi.com

The activation of initiator caspases, such as caspase-9, is a direct result of cytochrome c release. mdpi.com This then leads to the activation of executioner caspases, including caspase-3, -6, and -7. mdpi.com Studies on various methoxyflavones have consistently shown the activation of caspase-3 as a key event in their induced apoptosis. mdpi.comacs.orgplos.orgpreprints.org For instance, treatment of HCT-116 cells with 5-hydroxy-7-methoxyflavone resulted in the activation of caspase-3. plos.org Similarly, 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone induced apoptosis in various cancer cell lines through the activation of caspase-8, -9, and -3. iiarjournals.org

In addition to inducing apoptosis, this compound and related compounds can exert their antineoplastic effects by modulating the cell cycle. The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a fundamental characteristic of cancer. nih.gov

Flavone derivatives have been shown to arrest the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells. mdpi.com For example, nor-wogonin (5,7,8-trihydroxyflavone), which is structurally related to this compound, caused a G1 phase arrest in MDA-MB-231 triple-negative breast cancer cells. nih.gov Another related compound, 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone, induced a G2/M and subG1 arrest in KBM-5 cells. iiarjournals.org

This cell cycle arrest is often mediated by the modulation of key regulatory proteins. iiarjournals.orgnih.gov For instance, the expression of cyclin-dependent kinase inhibitors (CDKIs) like p21 and p27 can be upregulated, which in turn inhibit the activity of cyclin-dependent kinases (CDKs) and halt cell cycle progression. iiarjournals.orgnih.gov Nor-wogonin was observed to upregulate p21 protein expression and downregulate the expression of cyclin D1, cyclin B1, CDK1, and CDK4. nih.gov Similarly, 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone increased the levels of p21 and p27, while reducing the expression of cyclin D1 and CDC2. iiarjournals.org

Table 2: Effects of Methoxyflavone Analogs on Cell Cycle Regulatory Proteins

| Compound | Cell Line | Effect on Protein Expression |

|---|---|---|

| Nor-wogonin | MDA-MB-231 | ↑ p21, ↓ Cyclin D1, ↓ Cyclin B1, ↓ CDK1, ↓ CDK4 |

| 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone | KBM-5 | ↑ p21, ↑ p27, ↓ Cyclin D1, ↓ CDC2 |

↑ indicates upregulation; ↓ indicates downregulation. Data sourced from published research articles. iiarjournals.orgnih.gov

Inhibition of Cancer Cell Migration and Invasion

The metastatic cascade, involving the migration of cancer cells from the primary tumor and their invasion into surrounding tissues and distant organs, is a primary cause of cancer-related mortality. While direct research on the effects of this compound on cancer cell migration and invasion is not extensively documented, studies on structurally similar polymethoxyflavones (PMFs) offer significant insights.

Various methoxyflavones have demonstrated the ability to impede cancer cell migration and invasion. For instance, nobiletin, a hexamethoxyflavone, has been shown to significantly reduce the migration of triple-negative breast cancer cells. nih.gov Similarly, other PMFs have been found to decrease cell motility and the expression of key genes involved in the Wnt-β-catenin signaling pathway, such as vimentin (B1176767) and axin2, in HCT116 colon cancer cells. mdpi.com The anti-migratory and anti-invasive properties of these related compounds are often linked to their ability to modulate the expression of matrix metalloproteinases (MMPs), enzymes that are crucial for degrading the extracellular matrix, a key step in cell invasion. For example, 5,7,2,5-tetrahydroxy-8,6-dimethoxyflavone was found to inhibit the invasion and migration of gastric cancer cells by suppressing the levels of MMP-2 and MMP-9. archivesofmedicalscience.com

The anticancer activity of xanthomicrol, another methoxylated flavone, has been associated with its capacity to inhibit cancer cell viability, proliferation, and angiogenesis. researchgate.net Although these findings pertain to related compounds, they suggest a potential mechanism by which this compound might exert anti-metastatic effects, warranting further specific investigation.

Impact on Specific Oncogenic Signaling Pathways (e.g., Wnt-β-catenin)

Oncogenic signaling pathways are critical drivers of cancer development and progression. The Wnt/β-catenin pathway, in particular, is frequently deregulated in various human cancers, leading to the accumulation of β-catenin in the nucleus. frontiersin.org This accumulation activates T-cell factor/lymphocyte enhancer factor (TCF/LEF) transcription factors, promoting the expression of genes involved in proliferation, metastasis, and drug resistance. frontiersin.orgamegroups.org

There is limited specific research on the direct impact of this compound on the Wnt/β-catenin pathway. However, the study of other flavonoids provides a framework for potential mechanisms. For instance, the flavonoid sinensetin (B1680974) has been shown to inhibit breast cancer cell viability, proliferation, and invasion by suppressing the Wnt/β-catenin signaling pathway. amegroups.org Another related compound, wogonin (B1683318) (5,7-dihydroxy-8-methoxyflavone), has been found to promote the degradation of β-catenin by activating the "destruction complex" proteins GSK3β and Axin, thereby inhibiting its signaling activity. frontiersin.org The activation of the Wnt/β-catenin pathway is known to be essential for the epithelial-mesenchymal transition (EMT), a process that enhances cancer cell metastasis and drug resistance. amegroups.org Natural compounds that can target this pathway are therefore of significant therapeutic interest. amegroups.org

Given that various methoxyflavones interfere with key oncogenic pathways, it is plausible that this compound could modulate similar signaling cascades, though specific studies are required to confirm this hypothesis.

Anti-inflammatory Efficacy

Inflammation is a critical physiological response that, when dysregulated, contributes to a wide range of diseases, including cancer and autoimmune disorders. spandidos-publications.com Flavonoids are well-recognized for their anti-inflammatory properties.

Regulation of Inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E₂)

Activated macrophages produce inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂). spandidos-publications.com While excessive production of these mediators can lead to tissue damage, certain flavonoids can inhibit their synthesis. spandidos-publications.comcaldic.com

Studies on various flavones demonstrate potent inhibition of lipopolysaccharide (LPS)-stimulated PGE₂ production in RAW264.7 macrophage cells. Wogonin (5,7-dihydroxy-8-methoxyflavone), an isomer of this compound, is a notable inhibitor of PGE₂ production. iiarjournals.org Research comparing several flavonoids revealed that while 7-methoxyflavone (B191842) was the most potent based on external concentration, wogonin showed the greatest inhibitory activity when calculated per molecule incorporated into the cells, highlighting its strong anti-inflammatory potential. iiarjournals.org The inhibitory effects of these compounds are often dose-dependent. iiarjournals.org

Similarly, many flavonoids have been shown to inhibit NO production in activated macrophages, suggesting that this is a common mechanism of their anti-inflammatory action. researchgate.netresearchgate.net For example, 5-hydroxy-3,7,3',4'-tetramethoxyflavone, isolated from Kaempferia parviflora, exhibited the highest activity against NO release among several tested methoxyflavones. researchgate.net

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| 7-methoxyflavone | 0.73 | iiarjournals.org |

| Flavone | 0.75 | iiarjournals.org |

| Wogonin (5,7-dihydroxy-8-methoxyflavone) | 0.82 | iiarjournals.org |

| 7,8-dimethoxyflavone (B191122) | 7.39 | iiarjournals.org |

| Chrysin (5,7-dihydroxyflavone) | 8.15 | iiarjournals.org |

| Baicalein (5,6,7-trihydroxyflavone) | >10 | iiarjournals.org |

Modulation of Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α)

The production of inflammatory mediators is controlled by the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α). spandidos-publications.com Numerous studies have shown that methoxyflavones can suppress the expression of these genes.

For example, 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone (5HHMF) significantly reduced the expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophage cells. spandidos-publications.com This compound also effectively inhibited the release and mRNA levels of pro-inflammatory cytokines, including TNF-α and Interleukin-1β (IL-1β). spandidos-publications.com Topical application of 5-OH-HxMF was also found to inhibit the transcriptional activation of iNOS and COX-2 mRNA and protein in mouse skin stimulated by TPA, a tumor promoter. nih.gov TNF-α itself is a potent pro-inflammatory cytokine, and its inhibition is a key target for anti-inflammatory therapies. bmbreports.org Flavonoids have been shown to inhibit TNF-α-induced gene expression, further underscoring their anti-inflammatory role. bmbreports.org

The ability to down-regulate these key pro-inflammatory enzymes and cytokines is a central mechanism of the anti-inflammatory activity of many flavonoids. caldic.comnih.gov

Downregulation of NF-κB Signaling Pathway Components

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation. nih.gov In response to stimuli like LPS, NF-κB is activated, which involves the phosphorylation and subsequent degradation of its inhibitor, IκBα. oup.com This frees NF-κB to move to the nucleus and activate the transcription of numerous pro-inflammatory genes, including iNOS, COX-2, and various cytokines. nih.govoup.com

The anti-inflammatory effects of many methoxyflavones are directly linked to their ability to inhibit the NF-κB pathway. For instance, 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone (5HHMF) was shown to significantly inhibit the LPS-induced nuclear translocation of NF-κB. spandidos-publications.com This was associated with the prevention of IκBα degradation. spandidos-publications.com Similarly, pre-treatment with 5-OH-HxMF reduced the TPA-induced nuclear translocation of the NF-κB p65 subunit by blocking the phosphorylation of both IκBα and p65. nih.govoup.com By preventing the activation of NF-κB, these flavonoids effectively shut down a major cascade responsible for the inflammatory response. oup.comspandidos-publications.com

Inhibition of Mitogen-Activated Protein Kinase (MAPK) Activation

Mitogen-Activated Protein Kinases (MAPKs) are another family of crucial signaling proteins involved in the inflammatory process. spandidos-publications.com The MAPK pathways, including extracellular signal-regulated kinase (ERK), p38, and JNK, are known to regulate the production of pro-inflammatory mediators and can act upstream of NF-κB. oup.comspandidos-publications.com

Several methoxyflavones have been shown to exert their anti-inflammatory effects by inhibiting MAPK activation. Studies on 5-OH-HxMF revealed that it could suppress TPA-induced activation of ERK and p38 MAPK. nih.govoup.com Another related compound, quercetogetin (3,5,6,7,3',4'‑hexamethoxyflavone), also demonstrated anti-inflammatory effects by significantly suppressing the phosphorylation of ERK in a dose-dependent manner in LPS-stimulated macrophages, though it did not affect p38 or JNK phosphorylation in that specific study. spandidos-publications.com The inhibition of MAPK signaling represents another key mechanism by which flavonoids can control inflammation, often in concert with the suppression of the NF-κB pathway. acs.org

| Compound Class/Example | Target Pathway/Molecule | Observed Effect | Reference |

|---|---|---|---|

| Polymethoxyflavones (PMFs) | MMP-2, MMP-9 | Suppression of expression, inhibiting invasion | archivesofmedicalscience.com |

| Sinensetin | Wnt/β-catenin | Inhibition of signaling, suppressing proliferation | amegroups.org |

| Wogonin | PGE₂ | Inhibition of production | iiarjournals.org |

| 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone | iNOS, COX-2, TNF-α | Downregulation of expression | spandidos-publications.com |

| 5-OH-HxMF | NF-κB (p65, IκBα) | Inhibition of phosphorylation and nuclear translocation | nih.govoup.com |

| Quercetogetin / 5-OH-HxMF | MAPK (ERK, p38) | Inhibition of phosphorylation/activation | oup.comspandidos-publications.com |

Antidiabetic Potential

Research into the antidiabetic effects of this compound has examined its role in key physiological processes that regulate blood sugar. These include the uptake of glucose by cells, the development of fat cells (adipogenesis), and the secretion of insulin.

The ability of cells to take up glucose from the bloodstream is a critical component of maintaining normal blood sugar levels. Studies using 3T3-L1 adipocyte (fat) cells have shown that this compound can significantly enhance glucose uptake. nih.gov This effect was observed at concentrations of 12.5 and 25 µg/mL. nih.gov The mechanism behind this enhanced uptake is linked to the upregulation of key proteins. nih.gov

Research indicates that the presence of a methoxy group at the C-8 position of the flavonoid's structure is important for its antidiabetic properties, specifically through the glucose uptake mechanism. nih.gov This is supported by the observed upregulation of Glucose Transporter Type 4 (GLUT4) and CCAAT/enhancer-binding protein alpha (C/EBP-α) expressions. nih.gov GLUT4 is a crucial insulin-regulated glucose transporter found in adipose tissue and muscle, and its increased expression facilitates greater glucose entry into cells.

Adipogenesis, the process by which pre-adipocytes differentiate into mature fat cells, is another area where this compound has shown activity. In studies involving 3T3-L1 pre-adipocyte cells, this flavonoid demonstrated an ability to promote the formation of lipid droplets, a key feature of adipogenesis. nih.gov

The molecular underpinnings of this effect appear to involve the modulation of critical transcription factors. This compound was found to produce the highest expression of C/EBP-α among several tested flavonoids. nih.gov C/EBP-α is a vital transcription factor in the adipogenesis cascade, playing a pivotal role in the terminal differentiation of fat cells. While it showed the highest expression of C/EBP-α, its effect on another key regulator, peroxisome proliferator-activated receptor-gamma (PPARγ), was not significant compared to the non-treated group. nih.gov

Table 1: Effect of this compound on Adipogenesis-Related Protein Expression

Antifungal Properties

In addition to its metabolic effects, research has explored the potential of flavonoids to combat fungal pathogens. While specific data on this compound is limited, studies on structurally related 8-hydroxy flavonoids provide insights into their potential antifungal activities.

Phytopathogenic fungi are a major threat to agriculture, causing significant crop losses. Research on a mixture of two related compounds, 8-hydroxy-3,4',5,6,7-pentamethoxyflavone and 8-hydroxy-3,3',4',5,6,7-hexamethoxyflavone, isolated from Citrus aurantifolia, showed activity against all tested phytopathogenic fungi in a preliminary bioautography analysis. scielo.brnih.gov However, when assessed by a micro-dilution method, the activity was described as discrete. scielo.br This suggests that while these 8-hydroxy flavonoids possess antifungal characteristics, their potency may vary depending on the specific fungal species and the testing methodology.

The same study that investigated activity against plant fungi also tested the mixture of 8-hydroxy polymethoxyflavones against human pathogenic fungi. scielo.brnih.gov Similar to the results for phytopathogenic fungi, a preliminary bioautography test indicated activity against all tested human pathogens. scielo.br Again, the follow-up micro-dilution assay revealed only a discrete level of activity. scielo.br This highlights the need for further research to isolate this compound and test its specific activity against a broader range of human fungal pathogens to determine its potential as a therapeutic agent.

Muscle Hypertrophy Induction

In vitro studies using murine C2C12 myotubes, which are differentiated muscle cells, have provided direct evidence for the hypertrophic effects of HMF derivatives. nih.gov Research demonstrates that specific HMF derivatives significantly increase the diameter of myotubes. nih.govresearchgate.net In one key study, four distinct 5-hydroxy-7-methoxyflavone derivatives were shown to increase the short-axis diameter of myotubes, while six different 5,7-dimethoxyflavone (B190784) (DMF) derivatives had no such effect. nih.gov

This highlights the critical role of the specific chemical structure in this biological activity. Structure-activity relationship analyses have confirmed that both the hydroxyl group at the 5-position and the methoxy group at the 7-position of the flavone backbone are necessary for inducing myotube hypertrophy. nih.govresearchgate.net Flavones lacking one or both of these features, such as 5-hydroxyflavone, 7-methoxyflavone, and 5,7-dihydroxyflavone (chrysin), did not influence myotube size. nih.govresearchgate.net

Table 1: Effect of Flavonoid Structure on Myotube Diameter

| Compound | 5-Position Group | 7-Position Group | Effect on Myotube Diameter |

|---|---|---|---|

| 5-Hydroxy-7-methoxyflavone (HMF) Derivatives | -OH | -OCH₃ | Increase nih.gov |

| 5,7-Dimethoxyflavone (DMF) Derivatives | -OCH₃ | -OCH₃ | No Influence nih.gov |

| 5-Hydroxyflavone | -OH | -H | No Influence nih.gov |

| 7-Methoxyflavone | -H | -OCH₃ | No Influence nih.gov |

This table is based on findings from studies on C2C12 myotubes.

Muscle hypertrophy is fundamentally regulated by the balance between protein synthesis and protein degradation. HMF derivatives have been shown to directly promote protein synthesis in myotubes. nih.govresearchgate.net This was demonstrated using puromycin (B1679871) incorporation assays, a method that measures the rate of new protein synthesis. nih.gov

The underlying molecular mechanism appears to involve intracellular calcium signaling. nih.govresearchgate.net Studies have shown that the HMF-induced promotion of protein synthesis is inhibited when intracellular calcium is depleted using the chelator BAPTA-AM. nih.govresearchgate.net This inhibition occurs even in a calcium-free medium, indicating that the crucial signaling events rely on calcium released from intracellular stores, not from the extracellular environment. nih.govresearchgate.net Interestingly, this pathway appears to be distinct from the canonical PI3K/Akt/mTOR signaling cascade, a major regulator of protein synthesis, as HMF did not induce the phosphorylation of Akt or the downstream target p70S6K in the observed timeframe. nih.gov

The hypertrophic effects of HMF derivatives observed in cell cultures have been corroborated by in vivo animal studies. nih.gov In research utilizing senescence-accelerated mouse-prone 1 (SAMP1) mice, dietary administration of a mixture of four HMF derivatives led to a notable increase in the mass and size of the soleus muscle. nih.govresearchgate.net

Furthermore, analysis of the muscle tissue revealed an increase in the cross-sectional area of the myofibers in the soleus muscle of the mice that received the HMF derivative mixture. nih.gov These findings provide strong evidence that the cellular effects of HMF translate to tangible increases in skeletal muscle mass in a living organism. nih.gov

Table 2: In Vivo Effects of HMF Derivative Mixture on Skeletal Muscle

| Parameter | Observation in SAMP1 Mice |

|---|---|

| Soleus Muscle Mass | Increased nih.govresearchgate.net |

| Soleus Muscle Size | Increased nih.govresearchgate.net |

This table summarizes the results from dietary administration of an HMF derivative mixture in an animal model.

Structure Activity Relationship Sar Studies of 8 Hydroxy 7 Methoxyflavone and Its Analogs

Role of Hydroxy and Methoxy (B1213986) Substituents in Biological Activity

The biological activity of 8-hydroxy-7-methoxyflavone is significantly influenced by the presence and interplay of its hydroxyl (-OH) and methoxy (-OCH3) groups. The hydroxyl group, particularly its capacity to donate a hydrogen atom, is crucial for the antioxidant and radical scavenging properties of many flavonoids. mdpi.comnih.gov However, the specific positioning of these groups in this compound results in a nuanced activity profile.

In some assays, such as the ABTS+ radical scavenging assay, the methoxy group at the C-7 position and the hydroxyl group at the C-8 position appear to contribute minimally to the antioxidant activity. nih.govcore.ac.ukresearchgate.net Conversely, in other contexts, such as the induction of skeletal muscle hypertrophy, both the 5-hydroxyl and 7-methoxy groups are essential for the observed biological effect. nih.gov The substitution of a hydroxyl group with a more lipophilic methoxy group can enhance the molecule's ability to permeate cell membranes, a critical factor for reaching intracellular targets. mdpi.com However, an excess of methoxy groups can lead to excessive lipophilicity, which may hinder water solubility and transport to target sites. mdpi.com The synergistic effect of having both hydroxyl and methoxy groups can create a balance between lipophilicity and the capacity for hydrogen bonding, which is often key to maximizing bioactivity. mdpi.com

Positional Importance of Functional Groups on the Flavone (B191248) Skeleton (e.g., C-5, C-7, C-8, B-ring)

The specific location of functional groups on the flavone skeleton is a determining factor in the biological activity of this compound and its analogs.

C-5 Position: A hydroxyl group at the C-5 position is a common feature in many biologically active flavonoids. It can form a strong intramolecular hydrogen bond with the C-4 carbonyl group, which can influence the molecule's conformation and antioxidant activity. nih.gov In some studies, the presence of a C-5 hydroxyl group, in conjunction with a C-7 methoxy group, was found to be crucial for inducing myotube hypertrophy. nih.gov

C-7 and C-8 Positions: The arrangement of the hydroxyl and methoxy groups on the A-ring at positions C-7 and C-8 is a defining characteristic of this compound. Research on related compounds like wogonin (B1683318) (5,7-dihydroxy-8-methoxyflavone) highlights the importance of substitutions at these positions. mdpi.com For instance, the methoxy group at C-8 in wogonin analogs was found to be important for their antidiabetic properties. mdpi.com In the case of this compound, its moderate radical scavenging activity suggests that this particular substitution pattern may not be optimal for all types of antioxidant activity. nih.gov

B-ring: The substitution pattern on the B-ring also plays a pivotal role in the bioactivity of flavonoids. While this compound itself has an unsubstituted B-ring, studies on its analogs reveal that the presence and position of hydroxyl and methoxy groups on this ring can dramatically alter biological effects. mdpi.com For example, the presence of a catechol (3',4'-dihydroxy) or pyrogallol (B1678534) (3',4',5'-trihydroxy) moiety on the B-ring is a well-established feature for potent antioxidant activity. nih.gov

Influence of Intramolecular Hydrogen Bonding on Bioactivity

Intramolecular hydrogen bonding (IHB) is a significant factor that shapes the conformation, stability, and ultimately, the bioactivity of flavonoids. nih.gov A prominent example in many flavonoids is the IHB between a C-5 hydroxyl group and the C-4 carbonyl oxygen. nih.gov This interaction can influence the molecule's planarity and its ability to scavenge free radicals. nih.govnih.gov

Impact of Lipophilicity and Hydrogen Bond Donor/Acceptor Properties

The balance between lipophilicity (the ability to dissolve in fats and lipids) and hydrophilicity (the ability to dissolve in water) is a critical determinant of a flavonoid's pharmacokinetic and pharmacodynamic properties. nih.govintec.edu.do The methoxy group in this compound increases its lipophilicity compared to its dihydroxy analog. mdpi.com This enhanced lipophilicity can facilitate passage through cellular membranes to reach intracellular targets. nih.gov However, excessive lipophilicity can also lead to poor aqueous solubility and hinder drug transport. mdpi.com

The hydroxyl and methoxy groups, along with the carbonyl oxygen, also act as hydrogen bond donors and acceptors. intec.edu.do These properties are crucial for interactions with biological macromolecules such as enzymes and receptors. mdpi.com The ability to form hydrogen bonds is fundamental to the binding affinity and specificity of a molecule for its target, thereby influencing its biological effect. nih.gov The specific arrangement of these functional groups in this compound dictates its unique hydrogen bonding potential and, consequently, its bioactivity.

Comparative Analysis with Related Flavonoid Structures

To understand the unique properties of this compound, it is useful to compare it with other structurally related flavonoids.

| Compound Name | C-5 Substitution | C-7 Substitution | C-8 Substitution | B-ring Substitution | Notable Activity Differences |

| This compound | H | OCH3 | OH | Unsubstituted | Moderate antioxidant and antidiabetic activity. nih.govmdpi.com |

| Wogonin | OH | OH | OCH3 | Unsubstituted | Potent anti-inflammatory and anticancer activities. mdpi.com |

| Chrysin | OH | OH | H | Unsubstituted | Shows a range of activities, but often less potent than other flavonoids. |

| Quercetin (B1663063) | OH | OH | H | 3',4'-OH | Strong antioxidant and anti-inflammatory activities. nih.govnih.gov |

| 5,7-Dimethoxyflavone (B190784) | OCH3 | OCH3 | H | Unsubstituted | Lacks the hypertrophic effect seen with 5-hydroxy-7-methoxyflavone. nih.gov |

This comparative analysis highlights how subtle changes in the substitution pattern on the flavone scaffold can lead to significant differences in biological activity. For example, the presence of a 5-hydroxyl group in wogonin, in addition to the 7-hydroxyl and 8-methoxy groups, contributes to its potent anti-inflammatory effects, which may differ from the activity profile of this compound. mdpi.com Similarly, the highly hydroxylated B-ring of quercetin is a key reason for its superior antioxidant capacity compared to flavonoids with an unsubstituted B-ring like this compound. nih.govnih.gov The lack of activity in 5,7-dimethoxyflavone for inducing myotube hypertrophy, in contrast to 5-hydroxy-7-methoxyflavone, underscores the critical role of the 5-hydroxyl group in that specific biological action. nih.gov

Pharmacokinetic and Metabolic Profiling of 8 Hydroxy 7 Methoxyflavone

Systemic Absorption and Bioavailability

Direct pharmacokinetic data on the systemic absorption and bioavailability of 8-Hydroxy-7-methoxyflavone following its own administration is not extensively documented. Its characteristics are primarily described in the context of being a metabolite of 7,8-dihydroxyflavone (B1666355) (7,8-DHF). researchgate.netresearchgate.net

Following oral administration of 7,8-DHF in animal models, the parent compound is absorbed, and its metabolite, this compound, is subsequently detected in plasma. nih.govresearchgate.netresearchgate.net The oral bioavailability of 7,8-DHF itself is considered suboptimal, estimated at around 15%, largely due to significant first-pass metabolism, which involves the formation of methylated metabolites like this compound. vulcanchem.com The methylation process appears to enhance metabolic stability compared to the parent dihydroxy form. mdpi.com

In studies with monkeys, after oral administration of 7,8-DHF, this compound was one of the two major metabolites measured in the blood. nih.gov This indicates that the systemic presence of this compound is a direct result of the metabolic conversion of orally absorbed 7,8-DHF.

| Parameter | Value | Reference |

|---|---|---|

| Tmax (Plasma) | 10 minutes | nih.gov |

| Cmax (Plasma) | 70 ng/mL | nih.gov |

| Half-life (t1/2) (Plasma) | ~134 minutes | nih.gov |

| Oral Bioavailability | ~15% | vulcanchem.com |

This table shows the pharmacokinetic profile of the parent compound, 7,8-DHF, which is metabolized into this compound.

Distribution Dynamics, Including Blood-Brain Barrier Permeation

A critical aspect of the therapeutic potential of flavonoids targeting the central nervous system is their ability to cross the blood-brain barrier (BBB). Research has shown that 7,8-DHF and its methylated metabolites, including this compound, can penetrate the BBB. nih.govresearchgate.netresearchgate.net

Following oral administration of 7,8-DHF to mice, this compound (also referred to as 8H7M-flavone) is detectable in both plasma and brain tissue. researchgate.netresearchgate.netfrontiersin.org One study reported a low concentration of this compound in the brain (1 ng/g) after a high oral dose of its parent compound. researchgate.net However, another study in neonatal mice revealed that the concentrations of 8H7M-flavone were either similar between plasma and brain or slightly higher in the brain. frontiersin.org This contrasts with the parent compound, 7,8-DHF, whose plasma concentrations were about 10-fold higher than in the brain, suggesting that the metabolite may have efficient transport into or retention within the brain. frontiersin.org The persistence of metabolites in brain tissue for over 3 hours, despite a shorter plasma half-life of the parent compound, suggests prolonged central activity. vulcanchem.com

| Compound | Plasma vs. Brain Concentration | Reference |

|---|---|---|

| 7,8-dihydroxyflavone (Parent) | Plasma concentrations are ~10-fold higher than brain concentrations. | frontiersin.org |

| This compound (Metabolite) | Concentrations are similar between plasma and brain, or slightly higher in the brain. | frontiersin.org |

| 7-hydroxy-8-methoxyflavone (Metabolite) | Concentrations are similar between plasma and brain, or slightly higher in the brain. | frontiersin.org |

Metabolic Pathways and Enzyme Involvement (e.g., Methylation, Glucuronidation, Sulfation)

This compound is a primary product of the phase II metabolism of 7,8-DHF. researchgate.net The metabolic elimination of 7,8-DHF occurs principally through methylation, glucuronidation, and sulfation, rather than via cytochrome P450 enzymes. researchgate.netfrontiersin.org

Methylation: The formation of this compound from 7,8-DHF is an O-methylation reaction catalyzed by the enzyme Catechol-O-methyltransferase (COMT). nih.gov This enzyme transfers a methyl group from the donor S-adenosyl methionine to one of the hydroxyl groups of the catechol structure of 7,8-DHF. nih.gov Both the 7-OH and 8-OH groups can be mono-methylated, leading to the formation of two isomeric metabolites: this compound and 7-hydroxy-8-methoxyflavone. nih.govfrontiersin.org Studies using COMT inhibitors have confirmed the role of this enzyme, as its blockade diminishes the formation of these methylated metabolites. nih.govresearchgate.net

Glucuronidation and Sulfation: Alongside methylation, the parent compound 7,8-DHF is also conjugated with glucuronic acid and sulfate (B86663). nih.govresearchgate.net Glucuronidated products of 7,8-DHF have been identified in plasma but not in the brain, suggesting that glucuronidation may limit BBB penetration. nih.govresearchgate.net The sulfation pathway is also involved in the clearance of 7,8-DHF. researchgate.netresearchgate.netfrontiersin.org Flavonoids with a hydroxyl group at the 7-position are often preferred substrates for sulfation by sulfotransferase (SULT) enzymes like SULT1A1 and SULT1A3. scispace.com

Identification and Biological Activity of Circulating Metabolites

Following the administration of 7,8-DHF, its two primary circulating O-methylated metabolites are this compound and its isomer, 7-hydroxy-8-methoxyflavone. researchgate.netresearchgate.netfrontiersin.org These metabolites have been identified in both plasma and brain tissue in animal models. nih.gov

Role of Influx and Efflux Transporters in Disposition

The disposition of flavonoids can be significantly influenced by drug transporters. While specific data on transporters for this compound is limited, studies on its parent compound, 7,8-DHF, provide important insights.

Advanced Analytical Methodologies for 8 Hydroxy 7 Methoxyflavone Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of 8-Hydroxy-7-methoxyflavone. They rely on the interaction of the molecule with electromagnetic radiation to reveal detailed information about its atomic composition and chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the exact structure of this compound. scielo.br By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular skeleton and the connectivity of atoms can be assembled.

¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the A, B, and C rings, as well as the methoxy (B1213986) group protons. The chemical shift (δ), signal splitting (multiplicity), and coupling constants (J) are key parameters for assigning each proton to its specific position.

¹³C NMR: Carbon-13 NMR is used to determine the types of carbon atoms present. The spectrum reveals signals for each unique carbon in the flavone (B191248) backbone, including the carbonyl carbon (C-4), olefinic carbons (C-2, C-3), and the various aromatic carbons. Although ¹³C NMR data for this specific compound is not widely published, empirical predictive tools can be used to estimate the chemical shifts based on the data from related flavonoid structures like 8-hydroxyflavone. nih.gov

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguous assignments. scielo.brscielo.br These experiments establish correlations between nuclei, mapping out ¹H-¹H couplings (COSY) and one-bond or long-range ¹H-¹³C couplings (HMQC/HMBC), which confirms the precise placement of substituents like the hydroxyl and methoxy groups on the A-ring. scielo.br

While specific, experimentally derived NMR data for this compound is scarce in the literature, the table below shows predicted or analogous data based on similar flavonoid structures.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 2 | --- | ~163.0 |

| 3 | ~6.8 | ~107.0 |

| 4 | --- | ~178.0 |

| 5 | ~7.9 (d) | ~127.0 |

| 6 | ~7.0 (d) | ~114.5 |

| 7 | --- | ~164.0 |

| 8 | --- | ~158.0 |

| 9 | --- | ~117.5 |

| 10 | --- | ~100.5 |

| 1' | --- | ~131.7 |

| 2', 6' | ~7.9 (m) | ~126.2 |

| 3', 5' | ~7.5 (m) | ~129.0 |

| 4' | ~7.5 (m) | ~131.5 |

| 7-OCH₃ | ~3.9 (s) | ~56.0 |

| 8-OH | Variable | --- |

| Note: This data is illustrative, based on values for similar flavones, and may vary depending on the solvent and experimental conditions. rsc.org |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental formula of this compound. The compound has a molecular formula of C₁₆H₁₂O₄ and a molecular weight of approximately 268.26 g/mol . nih.gov In MS, the molecule is ionized and its mass-to-charge ratio (m/z) is measured.

Tandem mass spectrometry (MS/MS) provides deeper structural insights by fragmenting the initial ion (precursor ion) and analyzing the resulting product ions. This fragmentation pattern is a unique fingerprint that helps confirm the compound's identity. For this compound, MS/MS analysis can be performed in both positive ([M+H]⁺) and negative ([M-H]⁻) ionization modes.

| Ionization Mode | Precursor Ion (m/z) | Major Product Ions (m/z) | Interpretation of Fragmentation |

| Positive ([M+H]⁺) | 269.0808 | 254, 255 | Loss of a methyl group (CH₃) from the methoxy substituent. |

| Negative ([M-H]⁻) | 267.0663 | 252, 239, 253 | Loss of a methyl group (CH₃) and subsequent loss of carbon monoxide (CO). |

| Data sourced from PubChem CID 676299. nih.gov |

The characteristic loss of a methyl group (15 Da) is a hallmark of methoxylated flavonoids in mass spectrometry. scielo.br

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures, such as biological fluids or plant extracts, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of flavonoids. cdnsciencepub.com For this compound, a typical setup involves a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous solvent (often with an acid modifier like formic or acetic acid) and an organic solvent (like methanol (B129727) or acetonitrile). researchgate.netsemanticscholar.org Detection is commonly performed using a UV-Vis or photodiode array (PDA) detector, as the flavone structure absorbs light in the UV region. aip.org This method is robust for quantifying the compound in various extracts and formulations. cdnsciencepub.com

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for analyzing flavonoids. researchgate.net However, due to the low volatility and thermal instability of flavonoids containing hydroxyl groups, a derivatization step is typically required before analysis. semanticscholar.orgjfda-online.com This process involves converting the polar hydroxyl group into a less polar, more volatile group, for instance, through silylation (e.g., using BSTFA) or acetylation. semanticscholar.orgmdpi.com After derivatization, the compound can be separated based on its boiling point and interaction with the GC column (e.g., an HP-5ms). researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) represent the gold standard for the sensitive and selective quantification of this compound in complex biological matrices like plasma and brain tissue. nih.gov This hybrid technique combines the superior separation power of HPLC with the high sensitivity and specificity of mass spectrometry.

In several pharmacokinetic studies, LC-MS/MS has been employed to track the concentration of this compound as a metabolite of 7,8-dihydroxyflavone (B1666355). nih.govfrontiersin.org These methods can detect the compound at very low concentrations (ng/mL). frontiersin.org The analysis typically uses a reverse-phase HPLC separation followed by detection with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides exceptional specificity by monitoring a particular fragmentation of the precursor ion. frontiersin.org For instance, the transition of the precursor ion m/z 269.1 to product ions like m/z 254.0 (loss of a methyl group) is often used for quantification. frontiersin.org

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become indispensable tools in the study of flavonoids like this compound. These in silico techniques provide deep insights into the molecule's structural properties and its potential interactions with biological targets, guiding further experimental research. By simulating molecular behavior at the atomic level, researchers can predict physicochemical properties, elucidate reaction mechanisms, and screen for potential therapeutic activities, thereby accelerating the drug discovery process.

Density Functional Theory (DFT) for Structural Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. In the research of this compound, DFT is employed to determine its optimal molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding its stability and reactivity.

One study utilized the Gaussian 03W package to perform DFT analysis on this compound. preprints.orgpreprints.org The calculations were carried out using the Becke-3–Lee–Yang–Parr (B3LYP) functional combined with the 6-311G(d,p) basis set. preprints.orgpreprints.org This method was used to ascertain the ideal molecular structure and calculate frontier molecular orbital energies, such as the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). preprints.orgpreprints.org The energy difference between these orbitals is a key indicator of the molecule's chemical stability. The results from this DFT analysis indicated that this compound exhibits high stability. preprints.orgpreprints.org Another theoretical chemical analysis also employed the DFT (RB3LYP) method to study 7,8-dihydroxyflavone and its metabolites, including this compound. researchgate.net

Table 1: DFT Parameters for this compound Analysis

| Parameter | Specification | Source |

|---|---|---|

| Software | Gaussian 03W package, Gauss View | preprints.org, preprints.org |

| Method | Density Functional Theory (DFT) | preprints.org, preprints.org |

| Functional | Becke-3–Lee–Yang–Parr (B3LYP) | preprints.org, preprints.org |

| Basis Set | 6-311G(d,p) | preprints.org, preprints.org |

| Objective | Determine optimal molecular structure, vibrational frequencies, and frontier molecular orbital energies. | preprints.org, preprints.org |

| Finding | The compound exhibits high stability. | preprints.org, preprints.org |

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to predict the binding affinity and interaction patterns between a ligand, such as this compound, and a target protein's binding site.

In a notable study, molecular docking was used to investigate the potential of this compound to act as an agent against the aggregation of amyloid-β (Aβ) fibrils, a hallmark of Alzheimer's disease. preprints.orgpreprints.org Among 500 flavonoids screened, this compound was identified as a promising candidate. preprints.orgpreprints.org The simulation showed that this compound binds to Alzheimer's Aβ (1-42) fibrils with a binding energy of -7.0 kcal/mol. preprints.org This binding affinity is comparable to that of other potential flavonoids and close to the standard drug, Donepezil, which had a binding energy of -7.90 kcal/mol. preprints.orgpreprints.org

The docking results revealed specific interactions stabilizing the complex. This compound formed five hydrogen bonds with the amino acid residues ASN-27B, ASN-27C, and ALA-30C, as well as two hydrophobic interactions with ALA-30B and ALA-30C. preprints.orgpreprints.org The amino acid residues ASN-27B, ASN-27C, and ALA-30C were identified as having the most significant contact with the compound. preprints.org The stability of this ligand-protein complex was further confirmed by Molecular Dynamics (MD) simulation studies, which showed the protein's Root Mean Square Deviation (RMSD) remained stable between 4 and 4.5 Å throughout the simulation. preprints.orgpreprints.org

In other research, molecular docking was applied to a series of flavonoids, including this compound, to investigate their potential as antidiabetic agents by targeting the glucose transporter 1 (GLUT1). nih.gov This highlights the utility of docking simulations in exploring the multi-target potential of this flavonoid.

Table 2: Molecular Docking Findings for this compound

| Target Protein | Ligand | Docking Software | Binding Energy (kcal/mol) | Interacting Residues | Intermolecular Bonds | Source |

|---|---|---|---|---|---|---|

| Amyloid-β (1-42) fibrils | This compound | Not Specified | -7.0 | 27B ASN, 27C ASN, 30C ALA, 30B ALA, 30D ALA | 5 Hydrogen Bonds, 2 Hydrophobic Interactions | preprints.org, preprints.org |